![molecular formula C16H16ClNO2S B2884894 (E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 320422-55-7](/img/structure/B2884894.png)
(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular context, such as in a biological system or industrial process .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include looking at how the compound reacts with other substances, the products that are formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It can also include determining its chemical stability and reactivity .Aplicaciones Científicas De Investigación
Synthetic Applications
One study focuses on New Differently Functionalized Cyclopentenediones , highlighting the versatility of similar compounds in synthesizing various chemical products under mild conditions. This research demonstrates the potential of using compounds with similar functional groups in the synthesis of novel organic molecules, which could be of significant interest in developing new pharmaceuticals, materials, and chemical intermediates (Egorov et al., 2019).
Antimicrobial Activities
Another area of application is the development of Thiazoles and Their Fused Derivatives with Antimicrobial Activities . Compounds with functionalities similar to "(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine" have been studied for their reactivity and potential to create molecules with significant antimicrobial properties. This opens up avenues for the compound's use in creating new antimicrobial agents, crucial for addressing the growing concern of antibiotic resistance (Wardkhan et al., 2008).
Organic Photovoltaic Cells
Furthermore, research on Small Molecular Organic Photovoltaic Cells with an exciton blocking layer indicates the potential utility of similar compounds in enhancing the power conversion efficiency of organic photovoltaic cells. This suggests that compounds like "(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine" could find applications in the development of new materials for solar energy conversion, contributing to the advancement of renewable energy technologies (Hirade & Adachi, 2011).
Environmental Applications
Another significant application area is the Environmental-friendly One-step Fabrication of Tertiary Amine-functionalized Adsorption Resins . Studies in this domain reveal the potential of utilizing compounds with tertiary amine functionalities for the adsorption and removal of hazardous substances from water. This research underscores the importance of such compounds in developing new materials for environmental purification and pollution control (Zhou et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneSimilar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in a variety of biochemical processes, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneThese properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Based on its structural similarity to other compounds, it might induce changes in cellular processes, potentially leading to altered cell function or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine . For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfanylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-19-14-7-9-15(10-8-14)21-11-16(18-20-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILBPZKMRCCMD-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

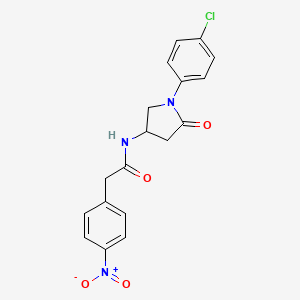
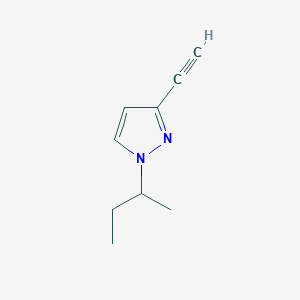

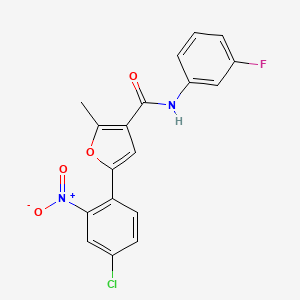

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

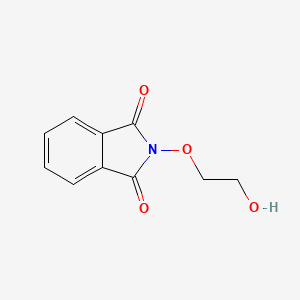
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
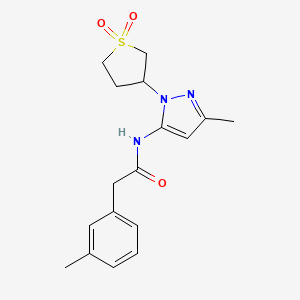
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)

